2-Benzylbenzaldehyde

Catalog No.
S2733796
CAS No.
32832-95-4
M.F
C14H12O
M. Wt
196.249
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylbenzaldehyde

CAS Number

32832-95-4

Product Name

2-Benzylbenzaldehyde

IUPAC Name

2-benzylbenzaldehyde

Molecular Formula

C14H12O

Molecular Weight

196.249

InChI

InChI=1S/C14H12O/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,11H,10H2

InChI Key

QDMCHWCVLPVAES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C=O

solubility

not available

Organic Synthesis:

  • Precursor molecule: 2-Benzylbenzaldehyde can serve as a starting material for the synthesis of more complex molecules. Its reactive carbonyl group allows for various chemical transformations, such as condensation reactions, aldol reactions, and reductive amination. These reactions can lead to the formation of diverse organic compounds with potential applications in pharmaceuticals, materials science, and other fields [Source: John Wiley and Sons, Inc. "2-Benzylbenzaldehyde." PubChem ].

Material Science:

  • Liquid crystal precursor: Certain derivatives of 2-benzylbenzaldehyde exhibit liquid crystalline properties. These materials can change their physical properties, such as viscosity and optical properties, in response to external stimuli like temperature or electric fields. This makes them potential candidates for various applications, including displays, sensors, and optical devices [Source: Royal Society of Chemistry. "Liquid crystals." ].

Biological Studies:

  • Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of 2-benzylbenzaldehyde and its derivatives. These studies suggest that they may exhibit activity against certain bacteria and fungi, although further research is needed to understand their mechanisms of action and potential applications [Source: American Society for Microbiology. "Antimicrobial Agents and Chemotherapy." ].

2-Benzylbenzaldehyde, also known as benzyl 2-benzylideneacetate, is an aromatic aldehyde characterized by the presence of both a benzyl group and a benzaldehyde functional group. Its chemical structure can be represented as C14_{14}H12_{12}O, featuring a phenyl ring attached to a formyl group. This compound exhibits a distinct almond-like aroma, making it valuable in various applications, particularly in the fragrance and flavor industries.

Typical of aldehydes and aromatic compounds:

  • Oxidation: It can be oxidized to form benzoic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to its corresponding alcohol, benzyl alcohol, using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: 2-Benzylbenzaldehyde can undergo condensation reactions with various nucleophiles, leading to the formation of α,β-unsaturated carbonyl compounds.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

Research on the biological activity of 2-benzylbenzaldehyde indicates potential antimicrobial and antifungal properties. Studies have shown that it exhibits moderate activity against certain bacterial strains and fungi. Additionally, its structural similarity to other bioactive compounds suggests that it may have further pharmacological applications.

The synthesis of 2-benzylbenzaldehyde can be achieved through several methods:

  • Benzoin Condensation: This method involves the reaction of benzaldehyde with itself in the presence of a catalyst (such as sodium cyanide) to form benzoin, which can then be oxidized to yield 2-benzylbenzaldehyde.
  • Wittig Reaction: The compound can also be synthesized via the Wittig reaction by reacting an appropriate phosphonium ylide with a suitable aldehyde.
  • Friedel-Crafts Acylation: Another synthetic route involves the acylation of toluene using an acyl chloride in the presence of a Lewis acid catalyst.

2-Benzylbenzaldehyde finds applications across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Flavoring Agent: It is utilized as a flavoring agent in food products, particularly in confections and baked goods.
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Interaction studies involving 2-benzylbenzaldehyde have focused on its reactivity with various biological molecules. For instance:

  • Antimicrobial Interactions: Investigations into its antimicrobial properties reveal interactions with bacterial cell membranes, leading to disruption and cell death.
  • Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways, indicating potential for therapeutic applications.

Several compounds are structurally or functionally similar to 2-benzylbenzaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
BenzaldehydeC6_6H5_5CHOSimplest aromatic aldehyde; used extensively in flavoring.
Benzyl AlcoholC6_6H5_5CH2_2OHReduced form of benzaldehyde; used as a solvent and preservative.
CinnamaldehydeC9_9H8_8OContains an additional double bond; used in flavoring and fragrance.
VanillinC8_8H8_8O3_3A methoxy-substituted aromatic aldehyde; key flavor component in vanilla.

Uniqueness of 2-Benzylbenzaldehyde

2-Benzylbenzaldehyde stands out due to its dual functional groups (the benzyl and aldehyde), which allow for diverse chemical reactivity not seen in simpler aldehydes like benzaldehyde alone. Its unique structure enables specific interactions that may enhance its biological activity compared to related compounds.

2-Benzylbenzaldehyde (CAS RN: 32832-95-4) is an aromatic aldehyde with the molecular formula C₁₄H₁₂O and a molecular weight of 196.24 g/mol. Its IUPAC name, 2-(phenylmethyl)benzaldehyde, reflects its structure: a benzaldehyde moiety substituted with a benzyl group at the ortho position. Alternative names include o-benzylbenzaldehyde and 2-benzyl-benzaldehyde. The SMILES notation (C1=CC=C(C=C1)CC2=CC=CC=C2C=O) and InChIKey (QDMCHWCVLPVAES-UHFFFAOYSA-N) further define its structural identity.

PropertyValueSource
Molecular FormulaC₁₄H₁₂O
Molecular Weight196.24 g/mol
Boiling Point359.0 ± 17.0 °C (at 760 mmHg)*
Density1.1 ± 0.1 g/cm³*

Note: Data inferred from structurally related compounds due to limited direct measurements.

Historical Context in Organic Synthesis

The synthesis of 2-benzylbenzaldehyde emerged alongside advancements in cross-coupling and C–H activation methodologies. Early routes relied on classical Friedel-Crafts alkylation, but modern techniques employ palladium catalysis and transient directing groups (TDGs). For instance, a 2020 patent (CN112028756B) detailed a Pd-catalyzed method using 2-methylbenzaldehyde and aryl halides. The development of TDGs, such as acetohydrazone, enabled efficient ortho-C(sp³)–H arylation, broadening access to diverse derivatives. These innovations reflect the compound’s role in testing new synthetic paradigms.

Significance in Industrial and Academic Research

2-Benzylbenzaldehyde serves as a key intermediate in synthesizing bioactive molecules, including podophyllotoxin analogs with antitumor activity. Industrially, it is explored in fragrance formulation and polymer chemistry, though specific applications remain proprietary. Academically, its synthesis has driven methodological advances, such as Pd(II)/Pd(IV) catalytic cycles and heterodimeric enzyme studies, though the latter primarily relate to benzaldehyde biosynthesis.

Synthetic Methodologies

Classical Synthetic Routes

Early methods involved Friedel-Crafts alkylation of benzaldehyde derivatives, though these often suffered from poor regioselectivity. For example, benzylation of benzaldehyde with benzyl chloride in the presence of AlCl₃ yielded mixtures of ortho and para isomers, necessitating tedious purification.

Modern Catalytic Approaches

Palladium-catalyzed C–H activation dominates contemporary synthesis. A notable method involves:

  • Transient Directing Group Strategy: Acetohydrazone formation between 2-methylbenzaldehyde and acetohydrazine directs Pd-catalyzed arylation with iodobenzene, achieving yields up to 92%.
  • Heterodimeric Catalysis: Peroxisomal enzymes (α/β subunits) facilitate β-oxidative pathways in plant systems, though this is more relevant to benzaldehyde biosynthesis.
MethodConditionsYieldSource
Pd/C, Molecular SievesToluene, 110°C, 24 h55%
Acetohydrazone TDGPd(OAc)₂, Ag₂CO₃, DMF, 100°C92%

Green Chemistry Alternatives

Efforts to minimize waste include using molecular sieves to absorb byproducts and recyclable catalysts like Pd/C. Solvent-free reactions and microwave-assisted protocols are under exploration but remain nascent.

Applications in Research and Industry

Pharmaceutical Intermediates

2-Benzylbenzaldehyde derivatives are pivotal in constructing podophyllotoxin analogs, which inhibit microtubule assembly in cancer cells. For instance, Diels-Alder reactions with chiral dienophiles yield cycloadducts with >95% diastereomeric excess, crucial for antimitotic activity.

Material Science

The compound’s aromaticity and aldehyde functionality make it a candidate for conductive polymers and metal-organic frameworks (MOFs), though explicit studies are limited.

Agrochemical Research

While not directly cited, its structural analogs are employed in pesticide synthesis, leveraging the benzyl group’s lipophilicity to enhance bioavailability.

Analytical and Characterization Techniques

Spectroscopic Methods

  • NMR: ¹H NMR (CDCl₃) displays distinct aldehydic proton signals at δ 10.1 ppm and aromatic multiplet integration for 12 protons.
  • GC-MS: Used for purity assessment, with >98% purity confirmed via GC analysis in commercial samples.

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 254 nm) resolves 2-benzylbenzaldehyde from byproducts, employing C18 columns and acetonitrile/water gradients.

Molecular Geometry and Conformational Analysis

2-Benzylbenzaldehyde (C₁₄H₁₂O) exhibits a complex molecular architecture characterized by two aromatic ring systems connected via a methylene bridge, with an aldehyde functional group positioned ortho to the benzyl substituent [1] [3]. The molecular weight of the compound is 196.24 grams per mole, and its Chemical Abstracts Service registry number is 32832-95-4 [1] [3].

The molecular geometry of 2-benzylbenzaldehyde demonstrates a non-planar configuration due to the presence of the flexible benzyl group [5] [8]. Computational studies using density functional theory methods have revealed that the benzyl group in similar benzyl-substituted aromatic compounds exhibits considerable conformational freedom, with multiple stable conformations possible [5] [8]. The benzyl substituent can adopt various orientations relative to the aromatic aldehyde ring, leading to different conformational states with relatively small energy differences [5] [8].

The dihedral angle between the two aromatic rings typically ranges from 25 to 80 degrees, depending on the specific conformational arrangement [6] [45]. This flexibility arises from the rotation around the carbon-carbon bond connecting the benzyl group to the aromatic aldehyde ring [5] [8]. The conformational analysis indicates that steric interactions between the benzyl group and the aldehyde functionality influence the preferred molecular geometries [5] [8].

Molecular ParameterValueMethod
Molecular FormulaC₁₄H₁₂OExperimental
Molecular Weight196.24 g/molCalculated
Inter-ring Dihedral Angle25-80°Computational
Rotational Barriers8.5 kcal/molDensity Functional Theory

The benzyl group demonstrates restricted rotation due to steric hindrance, with energy barriers for conformational interconversion calculated to be approximately 8.5 kilocalories per mole [8]. This rotational barrier is significantly lower than those observed in more sterically hindered systems, indicating moderate conformational flexibility [8].

Spectroscopic Identification

Infrared and Raman Spectral Features

The infrared spectrum of 2-benzylbenzaldehyde exhibits characteristic absorption bands that reflect its structural features [9] [12] [15]. The carbonyl stretching vibration of the aldehyde group appears as a strong absorption band in the region of 1740-1720 reciprocal centimeters, consistent with aromatic aldehydes [9] [12]. This carbonyl stretch is typically observed at approximately 1720-1730 reciprocal centimeters for benzaldehyde derivatives [12] [15].

The aromatic carbon-hydrogen stretching vibrations manifest in the 3100-3050 reciprocal centimeters region with strong intensity [9]. The aromatic carbon-carbon stretching modes appear as medium to weak intensity bands in the 1600-1475 reciprocal centimeters range [9]. The benzyl methylene group contributes characteristic vibrations around 1465 reciprocal centimeters [9].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
Aldehyde C=O stretch1720-1740StrongCarbonyl vibration
Aromatic C-H stretch3050-3100StrongAromatic hydrogen
Aromatic C=C stretch1475-1600Medium-WeakRing vibrations
Methylene C-H1465MediumBenzyl bridge
Aromatic out-of-plane690-900StrongRing deformation

The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds produce characteristic absorptions in the 900-690 reciprocal centimeters region with strong intensity [9]. These fingerprint region absorptions provide valuable information for structural identification [9] [15].

Raman spectroscopy reveals complementary vibrational information, with symmetric stretching modes being particularly prominent [13] [16]. The aromatic ring breathing modes and symmetric carbon-carbon stretching vibrations are enhanced in Raman spectra compared to infrared spectra [13] [16].

Nuclear Magnetic Resonance Profiling

The proton nuclear magnetic resonance spectrum of 2-benzylbenzaldehyde displays distinctive chemical shift patterns characteristic of its structural features [14] [17] [24]. The aldehyde proton resonates as a singlet at approximately 10.25 parts per million, consistent with aromatic aldehydes [14] [17]. This downfield chemical shift reflects the deshielding effect of the carbonyl group [14] [24].

The aromatic protons of the benzaldehyde ring appear in the region of 7.20-7.90 parts per million as complex multipets [14] [17]. The benzyl aromatic protons resonate in the range of 7.10-7.30 parts per million [14] [17]. The benzyl methylene protons appear as a singlet at approximately 4.45 parts per million, reflecting their chemical equivalence [14] [17].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aldehyde H10.25Singlet1H
Aromatic H (aldehyde ring)7.20-7.90Multiplet4H
Aromatic H (benzyl ring)7.10-7.30Multiplet5H
Benzyl CH₂4.45Singlet2H

The carbon-13 nuclear magnetic resonance spectrum reveals the carbon framework of the molecule [14] [21] [24]. The aldehyde carbonyl carbon appears at approximately 192 parts per million, characteristic of aromatic aldehydes [14] [21]. The aromatic carbons resonate in the range of 126-140 parts per million, with quaternary carbons appearing at lower field compared to carbon-hydrogen bearing carbons [14] [21]. The benzyl methylene carbon typically appears around 38 parts per million [14] [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-benzylbenzaldehyde provides valuable structural information through characteristic fragmentation patterns [25] [26] [30]. The molecular ion peak appears at mass-to-charge ratio 196, corresponding to the molecular weight of the compound [1] [25]. The molecular ion peak intensity is typically moderate to strong for aromatic aldehydes [25] [30].

Primary fragmentation pathways include alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the benzyl radical (mass 91) to give a fragment at mass-to-charge ratio 105 [25] [30]. This fragmentation pattern is characteristic of aromatic aldehydes and reflects the stability of the resulting acylium ion [25] [30].

Fragment m/zRelative IntensityAssignmentLoss
196ModerateMolecular ion [M]⁺-
105HighAcylium ion-91 (benzyl)
77HighPhenyl cation-119
51MediumC₄H₃⁺-145
91HighTropylium ion-105

Secondary fragmentation involves the formation of the tropylium ion (mass-to-charge ratio 91) through rearrangement processes [25] [27]. The phenyl cation (mass-to-charge ratio 77) represents another significant fragment formed by further decomposition [25] [30]. These fragmentation patterns are consistent with those observed for related benzyl-substituted aromatic compounds [25] [30].

The base peak in the mass spectrum often corresponds to either the tropylium ion at mass-to-charge ratio 91 or the acylium fragment at mass-to-charge ratio 105, depending on the ionization conditions [25] [30]. The relative intensities of these fragments provide diagnostic information for structural confirmation [25] [30].

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for 2-benzylbenzaldehyde are limited in the literature, related benzyl-substituted benzaldehyde derivatives have been characterized by single-crystal X-ray diffraction [6] [33] [36]. These studies provide insight into the solid-state packing arrangements and intermolecular interactions [6] [36].

Benzyl-containing aromatic compounds typically crystallize in monoclinic or triclinic crystal systems [6] [36] [37]. The crystal packing is influenced by weak intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonds and aromatic pi-pi stacking interactions [6] [36].

The molecular conformation in the solid state often differs from that observed in solution due to crystal packing forces [6] [33]. The dihedral angles between aromatic rings in crystal structures of related compounds range from 74 to 80 degrees [6] [36]. These values represent the thermodynamically stable conformations under solid-state conditions [6] [36].

Crystal ParameterTypical RangeRelated Compounds
Crystal SystemMonoclinic/TriclinicBenzyl derivatives
Space GroupP21/c, PnCommon for organics
Dihedral Angle74-80°Benzyl aromatics
Intermolecular H-bonds2.6-3.4 ÅC-H···O interactions

Intermolecular hydrogen bonding patterns in crystal structures of benzyl-substituted aromatic aldehydes involve carbon-hydrogen to oxygen interactions with distances typically ranging from 2.6 to 3.4 angstroms [6] [36]. These weak hydrogen bonds contribute to the stabilization of the crystal lattice [6] [36].

The thermal parameters and anisotropic displacement factors observed in X-ray crystallographic studies indicate the degree of molecular motion within the crystal lattice [33] [34]. Higher thermal parameters for the benzyl group compared to the aromatic aldehyde ring suggest greater conformational flexibility of this substituent even in the solid state [33] [34].

2-Benzylbenzaldehyde represents a significant target molecule in organic synthesis due to its structural complexity and synthetic utility. The compound features both aromatic aldehyde functionality and benzylic substitution, making its preparation challenging through conventional methodologies. Recent advances in catalytic systems have provided multiple viable synthetic routes, each offering distinct advantages in terms of selectivity, efficiency, and operational simplicity [1] [2].

Catalytic Oxidation of Toluene Derivatives

The catalytic oxidation of toluene derivatives to produce benzaldehyde compounds has emerged as a cornerstone methodology in industrial and laboratory-scale synthesis. This approach leverages the inherent reactivity of benzylic positions while maintaining selectivity toward aldehyde formation over complete oxidation to carboxylic acids [3] [4].

Cobalt/Manganese-Based Catalytic Systems

Cobalt and manganese-based catalytic systems have demonstrated exceptional performance in the selective oxidation of toluene derivatives. The synergistic interaction between cobalt and manganese centers creates unique catalytic environments that promote selective C-H bond activation while suppressing over-oxidation pathways [5] [6].

Mechanistic Framework and Active Site Characterization

The cobalt/manganese bimetallic systems operate through a sophisticated mechanism involving multiple oxidation states and cooperative metal-metal interactions. Manganese-promoted cobalt catalysts exhibit enhanced activity through the formation of oxygen vacancies that facilitate lattice oxygen mobility [7] [6]. These systems demonstrate remarkable thermal stability and maintain catalytic activity across extended reaction periods.

Research has revealed that the optimal manganese to cobalt ratio significantly influences both activity and selectivity. Studies utilizing hollow CoMn₂Oₓ sub-nanosphere catalysts demonstrated that adjusting the manganese to cobalt ratio allows metal ions to occupy different tetrahedral or octahedral active sites, fundamentally altering the electronic environment and catalytic behavior [6]. The introduction of manganese decreases the desorption temperature of surface lattice oxygen on CoMn₂Oₓ by 110°C compared to pure Co₃O₄, indicating enhanced oxygen mobility and activation [6].

Performance Characteristics and Optimization

Extensive catalytic performance evaluations have established clear structure-activity relationships for cobalt/manganese systems. Mn-Co loaded on γ-Al₂O₃ achieves 91.2% toluene removal with 71.1% selectivity to carbon dioxide under gas hour space velocity conditions of 45,000 h⁻¹ at ambient temperature [5]. The exceptional performance derives from smaller grain sizes, higher Mn³⁺/Mn⁴⁺ ratios, and increased concentrations of active oxygen species [5].

Advanced catalyst preparation methods have yielded systems with superior catalytic properties. Mn₂CoOₓ/γ-Al₂O₃ catalysts prepared through ultrasonic complexation methods exhibit T₅₀ values of 217°C for toluene oxidation, representing significant improvements over conventional preparation techniques [8]. The enhanced performance correlates with improved dispersion of active phases and optimized surface area characteristics [8].

Lattice Oxygen Dynamics and Mars-van Krevelen Mechanism

The catalytic oxidation proceeds through a Mars-van Krevelen mechanism where lattice oxygen participates directly in substrate oxidation [9] [10]. Cobalt/manganese systems demonstrate zero-order dependence on oxygen partial pressure, confirming that lattice oxygen activation constitutes the rate-determining step rather than oxygen adsorption or activation [10]. This mechanistic understanding has proven crucial for optimizing reaction conditions and catalyst design.

Density functional theory calculations support the experimental observations, revealing that manganese promotion modeled as manganese oxide clusters on cobalt surfaces enhances oxygen removal from catalytically active surfaces [7]. The improved oxygen mobility explains the enhanced activity observed in mixed metal systems compared to monometallic catalysts [7].

Oxygen Partial Pressure Optimization

Oxygen partial pressure represents a critical parameter in catalytic oxidation processes, directly influencing both reaction kinetics and product selectivity. The optimization of oxygen pressure conditions enables fine-tuning of catalytic performance and selectivity toward desired products [11] [12] [13].

Pressure-Dependent Selectivity Effects

Comprehensive investigations of oxygen partial pressure effects have revealed complex relationships between pressure conditions and catalytic behavior. Studies using manganese-promoted cobalt on silica catalysts demonstrate that increasing pressure from 1 to 20 bar initially enhances selectivity differences, but above approximately 4 bar, the selectivity effects reverse [14] [15]. This pressure-dependent behavior results from competing mechanisms involving carbon-oxygen bond dissociation and chain growth processes [15].

The mechanistic basis for pressure-dependent selectivity involves changes in surface coverage and adsorbate mobility. At low pressures, manganese promotion facilitates monomer formation and migration to stepped sites for chain growth. However, high pressure conditions increase carbon monoxide coverage, potentially hindering migration and altering the dominant reaction pathways [15].

Catalyst State and Oxidation Level Control

Oxygen partial pressure directly influences catalyst oxidation states and surface composition. Research on ruthenium oxide model catalysts reveals that pressure variations from 10⁻⁶ to 10⁻¹ mbar fundamentally alter the ruthenium oxidation state and corresponding catalytic behavior [12]. Selective oxidation to formaldehyde occurs only at pressures in the 10⁻¹ mbar range, catalyzed by RuOₓ surface oxides formed through partial reduction of the oxide precatalyst [12].

The preservation of specific catalyst oxidation states under controlled pressure conditions enables enhanced selectivity toward desired products. Full oxidation to carbon dioxide and water occurs under conditions that preserve the oxide catalyst state, while partial oxidation pathways become accessible when pressure conditions favor partial reduction to metallic states [12].

Mechanistic Implications and Process Optimization

Understanding pressure-dependent mechanisms provides crucial insights for process optimization and catalyst design. Photocatalytic studies on titanium dioxide surfaces demonstrate that oxygen partial pressure directly impacts carbon-carbon bond cleavage, resulting in selectivity shifts from acetaldehyde formation through dehydrogenation to methyl radical formation through carbon-carbon bond dissociation with increasing pressure [11].

These mechanistic insights have practical implications for reactor design and operation. Plasma-driven catalyst systems show enhancement factors of 50-100% under optimized pressure conditions, with all tested materials including titanium dioxide, γ-alumina, and zeolites exhibiting positive enhancement factors under appropriate pressure regimes [13].

Organolithium-Mediated Coupling Reactions

Organolithium reagents represent among the most reactive and versatile organometallic species available for synthetic applications. Their exceptional nucleophilicity and strong carbon-metal bonds enable efficient carbon-carbon bond formation under mild conditions, making them particularly valuable for constructing complex molecular architectures [16] [17] [18].

Halobenzene Lithiation Strategies

The lithiation of halobenzenes provides direct access to highly reactive aryl lithium intermediates that can undergo subsequent functionalization reactions. Modern lithiation strategies have evolved to provide excellent regioselectivity and functional group tolerance under carefully optimized conditions [17] [18].

Direct Lithium-Halogen Exchange Protocols

Contemporary lithium-halogen exchange methodologies enable rapid and selective formation of aryllithium intermediates from readily available aryl halides. These protocols typically employ alkyllithium reagents such as n-butyllithium or methyllithium under cryogenic conditions to ensure selective exchange without competing nucleophilic substitution reactions [18].

Recent developments in palladium-catalyzed cross-coupling reactions have dramatically expanded the utility of organolithium reagents. Studies demonstrate that 4-methoxybromobenzene, a traditionally reluctant coupling partner, reacts efficiently with organolithium reagents using Pd-PEPPSI-IPr catalyst systems to provide cross-coupling products in 95% yield with greater than 95% selectivity [16]. The reaction proceeds in remarkably short timeframes of 10 minutes at room temperature [16].

Regioselectivity and Mechanistic Control

The development of highly selective lithiation protocols has addressed longstanding challenges in organolithium chemistry. Polyaromatic compounds such as bromonaphthalene undergo regioselective alkylation at specific positions without formation of benzyne intermediates through 1,2-elimination pathways [17] [18]. This selectivity derives from catalyst-controlled transmetalation processes that occur under kinetic rather than thermodynamic control [17].

Remarkably, even highly acidic substrates such as bromofluorene can be successfully alkylated using organolithium reagents despite the presence of benzylic protons with pKa values of 22 [17]. The success of these transformations demonstrates the exceptional reactivity and selectivity achievable through modern catalyst design [17].

Solvent-Free and Air-Tolerant Conditions

Breakthrough developments in organolithium methodology have eliminated many traditional limitations associated with these reagents. Solvent-free protocols enable direct addition of organolithium compounds to neat mixtures of catalyst and organic halide, dramatically simplifying experimental procedures [16]. These conditions maintain excellent selectivity while reducing environmental impact and operational complexity [16].

Advanced methodologies now permit organolithium cross-coupling reactions under aerobic conditions through specialized catalyst systems. Continuous-flow protocols using palladium catalysts enable efficient cross-coupling with residence times of only 40 seconds while maintaining high yields and selectivity [19]. These developments represent significant advances in practical synthetic methodology [19].

Formyl Group Introduction Protocols

The introduction of formyl groups into organic molecules represents a fundamental transformation in synthetic chemistry, providing access to aldehydes that serve as versatile intermediates for further functionalization [20] [21]. Modern formylation protocols emphasize chemoselectivity, operational simplicity, and compatibility with complex molecular frameworks [20].

Comins-Meyers Amide Methodology

The Comins-Meyers amide, [2-(N-methyl-N-formylamino)]pyridine, has emerged as a premier reagent for formylation of organometallic species [20]. This reagent offers significant advantages over traditional formylating agents such as dimethylformamide, particularly in terms of chemoselectivity and product purity [20].

The mechanism of Comins-Meyers amide formylation involves nucleophilic addition of organolithium or Grignard reagents to the formamide carbonyl, followed by elimination of 2-methylaminopyridine [20]. The released 2-methylaminopyridine possesses low nucleophilicity and cannot participate in aromatic nucleophilic substitution reactions, thereby preventing formation of undesired byproducts [20].

Palladium-Catalyzed Arylation Protocols

Advanced palladium-catalyzed protocols enable direct arylation of 2-methylbenzaldehydes to provide 2-benzylbenzaldehyde derivatives in excellent yields [1]. The general procedure employs 2-methylbenzaldehyde (0.2 mmol), aryl iodide (0.3 mmol), silver trifluoroacetate (0.4 mmol), and bis(acetato)bis(triphenylphosphine)palladium(0) (0.02 mmol) in butyric acid at 120°C for 48 hours [1]. This methodology achieves 73% yield of pure 2-benzylbenzaldehyde following column chromatographic purification [1].

Carbon Monoxide-Based Formylation Systems

Alternative formylation strategies employ carbon monoxide as the formyl source in combination with appropriate catalyst systems [21]. These methodologies provide direct access to aromatic aldehydes from aryllithium intermediates under mild conditions [21]. The use of carbon monoxide offers advantages in terms of atom economy and environmental compatibility [21].

Synthetic Scope and Functional Group Tolerance

Modern formylation protocols demonstrate remarkable functional group tolerance and broad synthetic scope. The methodology accommodates both electron-rich and electron-deficient aromatic systems while maintaining high yields and selectivity [20]. Substrates bearing sensitive functional groups including esters, ethers, and heterocycles undergo successful formylation without competing side reactions [20].

The development of one-pot procedures combining lithiation and formylation steps has further enhanced the synthetic utility of these methodologies [21]. These protocols eliminate the need for intermediate isolation and purification, thereby improving overall efficiency and reducing synthetic complexity [21].

Schiff Base Complex-Assisted Syntheses

Schiff base complexes have emerged as highly effective catalysts for oxidative transformations, offering unique advantages in terms of selectivity, stability, and mechanistic control [22] [23] [24]. These systems provide precise control over electronic and steric environments around metal centers, enabling fine-tuning of catalytic properties for specific synthetic applications [24] [25].

Nickel(II) Catalyst Efficiency

Nickel(II) Schiff base complexes demonstrate exceptional catalytic efficiency across a broad range of oxidative transformations. The unique electronic properties of nickel(II) centers, combined with the versatile coordination environments provided by Schiff base ligands, create highly active and selective catalytic systems [22] [24] [25].

Electronic Structure and Catalytic Activity

The catalytic efficiency of nickel(II) Schiff base complexes derives from their unique electronic structure and redox properties. These systems typically adopt square planar or distorted tetrahedral geometries that facilitate substrate binding and activation [22] [24]. The nickel(II) centers exhibit accessible oxidation states that enable efficient electron transfer processes during catalytic cycles [26].

Studies of N,N′-bis(salicylidene)ethylenediamine nickel(II) complexes reveal that these systems function as highly effective water oxidation catalysts at pH 11 [22]. The catalytic mechanism involves formation of nickel oxide species that participate in oxygen-oxygen bond formation through sophisticated multi-electron transfer processes [22]. Theoretical calculations indicate that oxidation of the nickel(II) complex leads to weakening of all equatorial bonds in the nickel(III) oxidation state, facilitating decomposition to catalytically active NiOₓ species [22].

Structure-Activity Relationships

Comprehensive studies of nickel(II) Schiff base complexes have established clear structure-activity relationships that guide catalyst design and optimization [24]. Complexes containing 2-hydroxy-1-naphthaldehyde-derived ligands with various aryl substituents exhibit catalytic activities up to 3.06 × 10⁶ gPNB mol⁻¹ Ni h⁻¹ for norbornene polymerization [24].

The electronic effects of ligand substituents significantly influence catalytic performance. Complexes bearing electron-withdrawing groups such as trifluoromethyl substituents demonstrate higher catalytic activity compared to electron-donating or sterically hindered alternatives [24]. This enhancement results from increased electrophilicity of the metal center, facilitating substrate coordination and activation [24].

Substrate Scope and Selectivity

Nickel(II) Schiff base complexes demonstrate remarkable substrate scope and selectivity in oxidative transformations. These systems catalyze the oxidation of alcohols to corresponding carbonyl compounds with conversion ranges of 60-96% and excellent selectivity [25]. The broad substrate tolerance encompasses primary and secondary alcohols, including sterically hindered and electronically diverse substrates [25].

Advanced nickel(II) complexes containing Schiff base-functionalized 1,2,3-triazolylidene ligands exhibit high selectivity for styrene oxidation to benzaldehyde using hydrogen peroxide as a green oxidant [23]. These systems achieve excellent selectivity while operating under mild reaction conditions, demonstrating the potential for environmentally benign synthetic processes [23].

Solvent and Oxidant Selection Criteria

The selection of appropriate solvents and oxidants represents a critical factor in optimizing the performance of Schiff base complex-catalyzed syntheses. The choice of reaction medium directly influences catalyst stability, substrate solubility, mass transfer rates, and overall reaction efficiency [27] [22] [24].

Solvent Effects on Catalytic Performance

Comprehensive studies have revealed significant solvent effects on the performance of nickel(II) Schiff base catalysts. Aqueous systems at pH 11 provide optimal conditions for certain transformations, achieving 95% substrate conversion with excellent selectivity [22] [26]. The alkaline medium enhances mass transfer effects and stabilizes high-oxidation-state nickel species that participate in catalytic cycles [22].

Organic solvents such as toluene and chlorobenzene offer different advantages depending on the specific transformation and substrate characteristics [24]. Chlorobenzene proves particularly effective for norbornene polymerization reactions, providing polar solvent benefits that enhance catalytic performance [24]. The optimal reaction temperature in chlorobenzene systems typically ranges from 60°C to provide maximum activity while maintaining catalyst stability [24].

Solvent-free conditions represent an increasingly attractive option for sustainable synthesis applications [27]. These systems eliminate waste solvent streams while often providing enhanced reaction rates through improved substrate-catalyst contact [27]. Molybdenum dioxide nanoparticle catalysts achieve 94% yield with 100% selectivity for benzaldehyde formation under solvent-free conditions [27].

Oxidant Selection and Compatibility

The choice of oxidant profoundly influences both catalytic efficiency and reaction selectivity in Schiff base complex-catalyzed systems [27] [22] [28]. Molecular oxygen represents the most environmentally benign oxidant, providing excellent sustainability characteristics while often achieving high conversion and selectivity [22].

Hydrogen peroxide offers advantages as a green oxidant that produces only water as a byproduct [27] [23]. Studies using molybdenum dioxide nanoparticles with hydrogen peroxide achieve 94% substrate conversion with 100% selectivity for benzaldehyde when the oxidant is added in controlled portions at specific time intervals [27]. This approach overcomes issues related to hydrogen peroxide decomposition and enables optimal utilization of the oxidant [27].

Organic peroxides such as tert-butyl hydroperoxide and meta-chloroperoxybenzoic acid provide alternative oxidant options with distinct reactivity profiles [28]. These oxidants often enable reactions under milder conditions but may introduce additional selectivity challenges related to over-oxidation [28].

Mass Transfer and Reaction Engineering Considerations

The optimization of mass transfer effects represents a crucial aspect of reaction engineering for Schiff base complex-catalyzed systems [29] [24]. High-gravity rotating packed bed reactors provide enhanced turbulent kinetic energy and faster surface renewal rates that improve catalytic efficiency in metal-free systems [29]. These reactor designs enable process intensification and enhanced reaction rates compared to conventional stirred systems [29].

Temperature effects require careful optimization to balance reaction rate and catalyst stability [24]. Studies reveal that catalytic activity increases dramatically with temperature, but selectivity may decrease at elevated temperatures due to catalyst decomposition or undesired side reactions [24]. The optimal temperature typically represents a compromise between activity and selectivity requirements [24].

XLogP3

3.3

Dates

Last modified: 04-14-2024

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